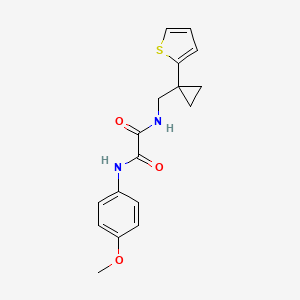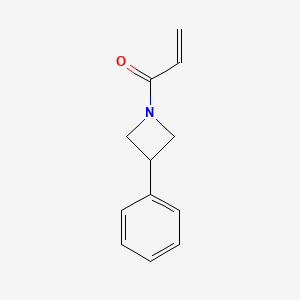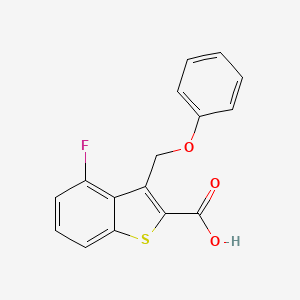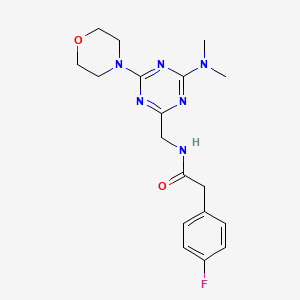
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MOTP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods, and has been found to have several potential applications in the field of biochemistry and pharmacology.
作用機序
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to act as a ligand for certain G protein-coupled receptors, including the cannabinoid receptor CB1 and the orphan receptor GPR55. It has also been found to inhibit the activity of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These actions may contribute to its potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain and inflammation, and the regulation of appetite and metabolism. It has also been found to have potential anti-cancer effects, although further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
実験室実験の利点と制限
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and selectivity for certain receptors and enzymes. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, including the development of more selective ligands for certain receptors and enzymes, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the mechanisms of action of certain receptors and enzymes. Further research is needed to fully understand the potential of N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives in the field of biochemistry and pharmacology.
合成法
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-bromo-1-(thiophen-2-yl)cyclopropane, followed by the reaction with oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 4-methoxyaniline with 1-(thiophen-2-yl)cyclopropanemethanol, followed by the reaction with oxalyl chloride in the presence of triethylamine.
科学的研究の応用
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to have several potential applications, including as a ligand for G protein-coupled receptors, as a potential therapeutic agent for the treatment of various diseases, and as a tool for studying the mechanism of action of certain receptors and enzymes.
特性
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-11-17(8-9-17)14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPIHUWAXHDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)


![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)
![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)
![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)


![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)